molecular formula C21H24N4O2 B2955429 3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione CAS No. 956791-02-9

3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione

Cat. No. B2955429
CAS RN: 956791-02-9
M. Wt: 364.449
InChI Key: IZNNQIHVFFVRFN-UHFFFAOYSA-N
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Description

3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. It is a potent inhibitor of protein phosphatase 2A (PP2A), a tumor suppressor protein that regulates various cellular processes such as cell growth, differentiation, and cell death.

Scientific Research Applications

Photophysical Properties

Research has shown that derivatives of pyrrolo-pyrroles, including compounds similar to the one , exhibit interesting photophysical properties. For example, Lun̆ák et al. (2011) synthesized soluble derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4- c ]pyrrole-1,4-dione with polar substituents, which displayed fluorescence in both solutions and the solid state, covering a broad range of the visible and near-infrared spectrum (Lun̆ák et al., 2011). These findings are significant for applications in optoelectronic devices and fluorescent markers.

Synthetic Approaches and Chemical Properties

The synthesis and reactivity of compounds structurally related to "3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione" have been explored in various studies. Roxburgh and Banting (2006) reported on the synthesis of new indan-1,3-diones and related compounds, showcasing novel ring cyclization-expansion reactions, indicating the potential for creating a diverse array of structurally related compounds with varied biological activities (Roxburgh & Banting, 2006).

Potential Biological Activities

Several studies have investigated the biological activities of pyrrolidine-2,5-dione derivatives, hinting at their potential applications in medicine, especially as anticonvulsant agents. Rybka et al. (2017) described the synthesis and anticonvulsant activity of a new series of pyrrolidine-2,5-dione derivatives, revealing compounds with promising protective indices against seizures (Rybka et al., 2017). This suggests the potential therapeutic value of compounds structurally related to "3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione" in the treatment of epilepsy and other neurological disorders.

properties

IUPAC Name

3-(2-phenylhydrazinyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-20-15-19(23-22-16-7-3-1-4-8-16)21(27)25(20)18-11-9-17(10-12-18)24-13-5-2-6-14-24/h1,3-4,7-12,19,22-23H,2,5-6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNNQIHVFFVRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)NNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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